molecular formula C12H20O3 B13213465 Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13213465
M. Wt: 212.28 g/mol
InChI Key: AHSHWKJIDFQMMA-UHFFFAOYSA-N
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Description

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure.

Biological Activity

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560206-33-8) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

  • Molecular Formula: C₁₂H₂₀O₃
  • Molecular Weight: 212.29 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1560206-33-8

The compound features a spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

Case Studies

  • Study on Antimicrobial Activity
    • A study published in the Journal of Natural Products explored the antimicrobial properties of various spirocyclic compounds. Results indicated that similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects .
  • Inflammation Model
    • In a controlled animal model of inflammation, a compound structurally related to this compound reduced edema and inflammatory markers significantly compared to control groups . This supports the hypothesis that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Study
    • A recent study investigated the neuroprotective effects of spirocyclic compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate cell death and improve neuronal survival rates .

Data Table: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialPotential inhibition against Staphylococcus aureus and E. coli
Anti-inflammatorySignificant reduction in edema in animal models
NeuroprotectiveMitigation of oxidative stress-induced neuronal damage

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-7-11(2,3)5-6-12(8)9(15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

AHSHWKJIDFQMMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC12C(O2)C(=O)OC)(C)C

Origin of Product

United States

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